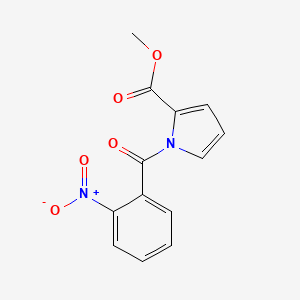
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate is an organic compound with the molecular formula C13H10N2O5 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both nitrobenzoyl and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate typically involves the condensation of pyrrole derivatives with nitrobenzoyl chloride in the presence of a base. One common method includes the reaction of methyl pyrrole-2-carboxylate with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 1-(2-aminobenzoyl)pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Hydrolysis: 1-(2-nitrobenzoyl)pyrrole-2-carboxylic acid.
Scientific Research Applications
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
Similar Compounds
Methyl pyrrole-2-carboxylate: Lacks the nitrobenzoyl group, making it less reactive in certain chemical transformations.
Methyl 1-methylpyrrole-2-carboxylate: Contains a methyl group instead of a nitrobenzoyl group, altering its chemical and biological properties.
Uniqueness
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate is unique due to the presence of both nitrobenzoyl and carboxylate functional groups, which confer distinct reactivity and potential biological activity. The combination of these groups allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
82635-51-6 |
|---|---|
Molecular Formula |
C13H10N2O5 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H10N2O5/c1-20-13(17)11-7-4-8-14(11)12(16)9-5-2-3-6-10(9)15(18)19/h2-8H,1H3 |
InChI Key |
QSLRQBZHDPARKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN1C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















